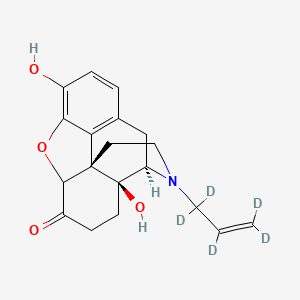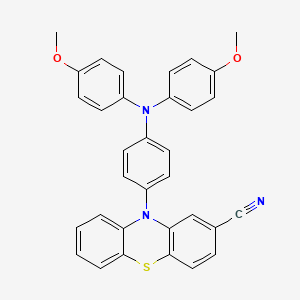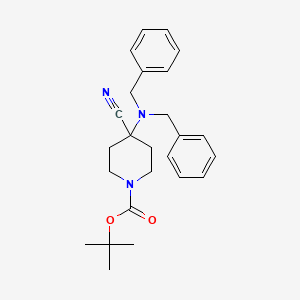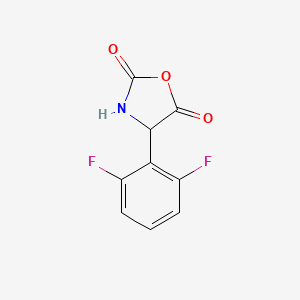
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is a complex bioactive compound with significant potential in various scientific fields. This compound is known for its ability to facilitate drug transport mechanisms, thereby increasing the efficiency of therapeutic interventions. It consists of multiple reactive propargyl groups and PEG chains attached to a central triamine core, making it a versatile molecule for various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate involves multiple steps, starting with the preparation of the propargyl-PEG2-ethoxymethyl groups. These groups are then attached to a central triamine core through a series of chemical reactions. The final step involves the addition of the amido-PEG3-carboxylate group. The reaction conditions typically include the use of copper-catalyzed click chemistry to form stable triazole linkages .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The compound is usually produced in bulk and purified using techniques such as chromatography .
化学反应分析
Types of Reactions
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate undergoes various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like azides and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Triazole linkages and other substituted products.
科学研究应用
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer synthesis and as a precursor for functionalized polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Enhances drug delivery systems, improving the efficacy of therapeutic agents.
Industry: Used in the production of bioconjugates and drug delivery systems.
作用机制
The compound exerts its effects through the formation of stable triazole linkages via copper-catalyzed click chemistry. This mechanism allows for the efficient conjugation of biomolecules, enhancing their stability and functionality. The molecular targets include primary amines and azide-bearing compounds, which react with the propargyl groups to form stable triazole bonds .
相似化合物的比较
Similar Compounds
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(carboxyethoxymethyl)-methane): Similar in structure but with different functional groups.
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(endo-BCN-PEG2-ethoxymethyl)-methane): Contains endo-BCN groups, making it suitable for copper-free click chemistry.
Uniqueness
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is unique due to its combination of propargyl and PEG groups, which provide versatility in chemical reactions and applications. Its ability to form stable triazole linkages makes it particularly valuable in drug delivery and bioconjugation .
属性
分子式 |
C44H72N4O18 |
|---|---|
分子量 |
945.1 g/mol |
IUPAC 名称 |
3-[2-[2-[3-[[1,3-bis[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H72N4O18/c1-4-15-55-26-31-60-23-12-45-39(49)7-19-64-36-44(37-65-20-8-40(50)46-13-24-61-32-27-56-16-5-2,38-66-21-9-41(51)47-14-25-62-33-28-57-17-6-3)48-42(52)10-18-58-29-34-63-35-30-59-22-11-43(53)54/h1-3H,7-38H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)(H,53,54) |
InChI 键 |
KHUVFVVIOOWNDR-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)NC(=O)CCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)

![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)


